2,4,6-Trimethyl-2-(2-methylpropyl)heptanoic acid
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Overview
Description
2,4,6-Trimethyl-2-(2-methylpropyl)heptanoic acid is an organic compound with a complex branched structure It is a derivative of heptanoic acid, characterized by the presence of multiple methyl groups and a 2-methylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-2-(2-methylpropyl)heptanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of heptanoic acid derivatives with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the heptanoic acid, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-2-(2-methylpropyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
2,4,6-Trimethyl-2-(2-methylpropyl)heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-2-(2-methylpropyl)heptanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s branched structure and functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylheptanoic acid: Similar structure but lacks the 2-methylpropyl group.
2,4,6-Trimethyl-2-heptanol: An alcohol derivative with a similar carbon skeleton.
Heptanoic acid derivatives: Various derivatives with different alkyl or functional groups.
Uniqueness
2,4,6-Trimethyl-2-(2-methylpropyl)heptanoic acid is unique due to its specific combination of methyl groups and the 2-methylpropyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62101-34-2 |
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Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2,4,6-trimethyl-2-(2-methylpropyl)heptanoic acid |
InChI |
InChI=1S/C14H28O2/c1-10(2)7-12(5)9-14(6,13(15)16)8-11(3)4/h10-12H,7-9H2,1-6H3,(H,15,16) |
InChI Key |
HUAKGUOBSIPIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CC(C)(CC(C)C)C(=O)O |
Origin of Product |
United States |
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